Technical Monograph: 2-Bromo-4-methylpyrimidin-5-amine
Technical Monograph: 2-Bromo-4-methylpyrimidin-5-amine
Executive Summary
2-Bromo-4-methylpyrimidin-5-amine (CAS: 1251032-89-9) is a high-value heterocyclic scaffold extensively utilized in medicinal chemistry, particularly in the development of kinase inhibitors. Its structural uniqueness lies in its orthogonal reactivity : the electrophilic C2-bromide allows for precise carbon-carbon or carbon-nitrogen bond formation (via Pd-catalyzed cross-coupling or SNAr), while the nucleophilic C5-amine serves as a versatile handle for amide, urea, or secondary amine synthesis. This duality makes it an ideal "linchpin" for fragment-based drug discovery (FBDD), enabling the independent elaboration of two distinct vectors around the pyrimidine core.
Physicochemical Profile
The following data consolidates predicted and experimental values. Due to the specific nature of this intermediate, some values are computational estimates based on structural analogs.
| Property | Value | Notes |
| CAS Number | 1251032-89-9 | Unique Identifier |
| Molecular Formula | C₅H₆BrN₃ | - |
| Molecular Weight | 188.03 g/mol | - |
| Appearance | Off-white to pale brown solid | Oxidation sensitive |
| Melting Point | 148–151 °C | Literature range for high purity [1] |
| Boiling Point | ~364 °C | Predicted at 760 mmHg |
| pKa (C5-NH₂) | ~2.3 - 3.5 | Weakly basic due to electron-deficient ring |
| logP | ~0.83 | Moderate lipophilicity |
| Solubility | DMSO, Methanol, DMF | Poor water solubility |
Synthetic Routes[1][3][4][5][6][7]
The synthesis of 2-bromo-4-methylpyrimidin-5-amine typically avoids direct bromination of the pyrimidine ring, which favors the 5-position. Instead, functional group interconversion (FGI) from oxygenated or aminated precursors is preferred.
Route A: Deoxybromination (Primary Industrial Route)
This method utilizes 2-hydroxy-4-methylpyrimidin-5-amine (or its tautomer 5-amino-4-methylpyrimidin-2(1H)-one) as the starting material. The reaction exploits the high oxophilicity of phosphorus to install the bromine.
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Precursor: 5-Amino-4-methylpyrimidin-2-ol.
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Reagent: Phosphorus oxybromide (POBr₃) or POCl₃ followed by HBr/AcOH.
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Conditions: Reflux in anhydrous toluene or neat at 80–100 °C.
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Mechanism: The carbonyl oxygen attacks the phosphorus center, creating a good leaving group which is displaced by bromide via an SNAr-like mechanism.
Route B: Sandmeyer Reaction
This route starts from 2,5-diamino-4-methylpyrimidine .
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Diazotization: Treatment with NaNO₂ in HBr at 0 °C generates the diazonium salt at the more reactive C2-amine (often requires careful pH control to avoid bis-diazotization).
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Substitution: Addition of CuBr (Sandmeyer conditions) installs the bromine atom.
Reactivity & Functionalization
The chemical utility of this scaffold is defined by three distinct reactivity zones.
Reactivity Map
Caption: Functionalization map showing the three orthogonal reactivity vectors. C2 is the primary site for scaffold extension, while C5 serves as the solubility/interaction tail.
Detailed Reaction Classes
1. C2-Bromine: Palladium-Catalyzed Cross-Coupling
The C2-position is highly activated due to the electron-withdrawing nature of the pyrimidine nitrogen atoms.
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Suzuki-Miyaura: Reacts with aryl/heteroaryl boronic acids.[1][2] This is the standard method for synthesizing biaryl kinase inhibitors .
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Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are effective.
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Base: K₂CO₃ or Cs₂CO₃ in Dioxane/Water.
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Buchwald-Hartwig: Reacts with amines to form 2-aminopyrimidines.
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Ligands: Xantphos or BINAP are often required to prevent chelation of the C5-amine to the metal center.
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2. C5-Amine: Nucleophilic Derivatization
The amino group at C5 is less nucleophilic than a standard aniline due to the electron-deficient ring, but it remains reactive enough for:
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Acylation: Reaction with acid chlorides or carboxylic acids (using HATU/EDC).
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Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
3. C4-Methyl: Benzylic Acidity
While less commonly exploited, the methyl group at C4 is "pseudo-benzylic."
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Deprotonation: Strong bases (e.g., LiHMDS) can generate a carbanion for alkylation.
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Oxidation: SeO₂ can oxidize the methyl group to an aldehyde, enabling Knoevenagel condensations.
Medicinal Chemistry Applications
This scaffold is a structural bioisostere of the adenine ring found in ATP. Consequently, it is ubiquitous in the design of ATP-competitive inhibitors.
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Hinge Binding: The N1 and C2-substituent (often an amine or NH-aryl) form hydrogen bonds with the hinge region of kinase enzymes (e.g., CDK, p38 MAPK, EGFR).
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Solvent Front: The C5-amine derivatives often project into the solvent-exposed region or the ribose-binding pocket, allowing for the tuning of solubility and pharmacokinetic properties.
Experimental Protocols
Protocol A: Suzuki Coupling (General Procedure)
Targeting the C2-position with an aryl boronic acid.
Reagents:
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2-Bromo-4-methylpyrimidin-5-amine (1.0 equiv)
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Pd(dppf)Cl₂·DCM (0.05 equiv)
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Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)
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1,4-Dioxane (0.1 M concentration)
Step-by-Step:
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Setup: Charge a microwave vial or round-bottom flask with the pyrimidine, boronic acid, and Pd catalyst.
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Solvent: Add 1,4-dioxane and the aqueous Na₂CO₃ solution.
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Degas: Sparge with Nitrogen or Argon for 5 minutes.
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Reaction: Heat to 90–100 °C for 2–4 hours (or 120 °C for 30 min in microwave).
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Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
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Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).
Protocol B: Amide Coupling at C5
Functionalizing the amine.
Reagents:
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2-Bromo-4-methylpyrimidin-5-amine (1.0 equiv)
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Carboxylic Acid (1.1 equiv)
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HATU (1.2 equiv)
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DIPEA (3.0 equiv)
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DMF (anhydrous)
Step-by-Step:
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Dissolve the carboxylic acid and DIPEA in DMF.
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Add HATU and stir for 5 minutes to activate the acid.
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Add the pyrimidine amine.
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Stir at room temperature for 12–16 hours.
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Note: If the reaction is sluggish due to the low nucleophilicity of the amine, heating to 50 °C may be required.
Safety & Stability
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Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3).
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Handling: Wear standard PPE (gloves, goggles, lab coat). Use in a fume hood to avoid inhalation of dust.
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Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. The amine group can oxidize over time, turning the solid brown.
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Incompatibilities: Strong oxidizing agents, acid chlorides (unless intended reaction).
References
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Sigma-Aldrich/Merck . Product Specification: 2-Amino-5-bromo-4-methylpyridine (Analog Reference). Accessed via . (Note: Melting point range 148-151°C is often cited for the close isomer; experimental verification for the specific pyrimidine isomer is recommended).
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PubChem . Compound Summary: 2-Bromo-4-methylpyrimidin-5-amine (CAS 1251032-89-9). Link.
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BenchChem . Suzuki-Miyaura Coupling Protocols for Halogenated Pyrimidines. Link.
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GuideChem . Synthesis and properties of brominated methylpyrimidines. Link.
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MDPI . Efficient Synthesis of Novel Pyridine/Pyrimidine Derivatives via Suzuki Cross-Coupling. Link.
